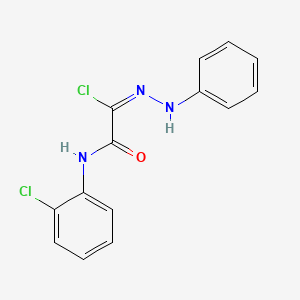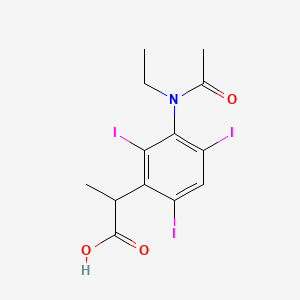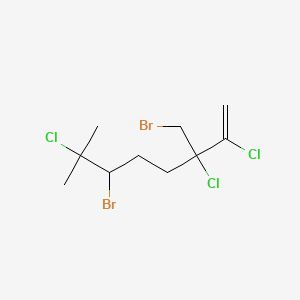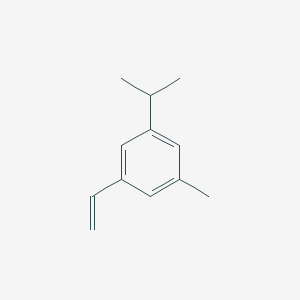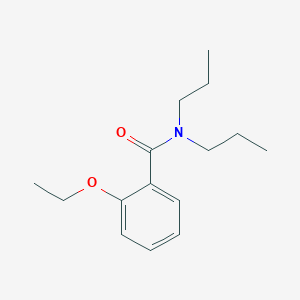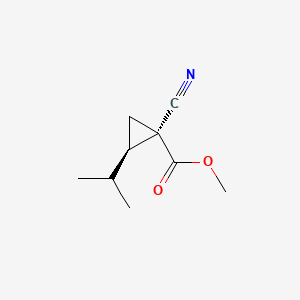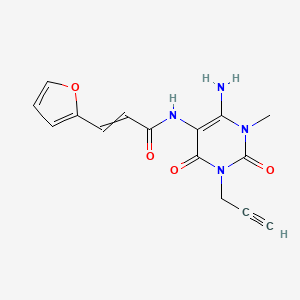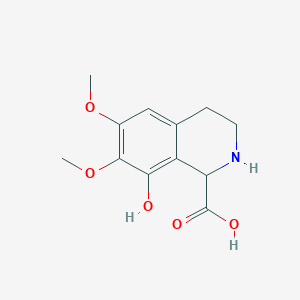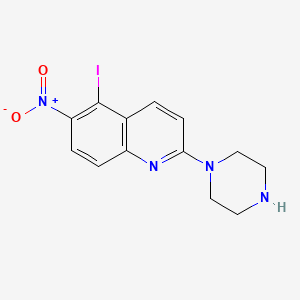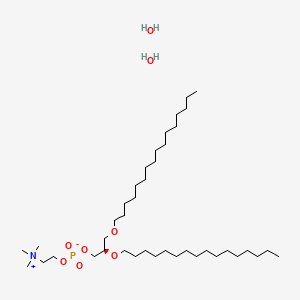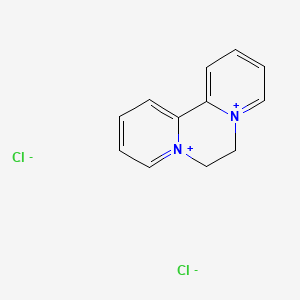
Diquat dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diquat dichloride is an organic dicationic compound widely used as a non-selective contact herbicide. It is known for its ability to cause desiccation and defoliation in plants. The compound is highly soluble in water and is often used in agricultural settings to control broad-leaved weeds and grasses. This compound is recognized for its rapid action and effectiveness in various environmental conditions .
準備方法
Synthetic Routes and Reaction Conditions: Diquat dichloride is synthesized through the oxidative coupling of pyridine to form 2,2’-bipyridine over a heated Raney nickel catalyst. The ethylene bridge is then formed by reacting 2,2’-bipyridine with 1,2-dibromoethane .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes the use of high-pressure reactors and precise temperature control to facilitate the oxidative coupling and subsequent ethylene bridge formation .
化学反応の分析
Types of Reactions: Diquat dichloride primarily undergoes redox reactions. It is known to generate reactive oxygen species (ROS) and reactive nitrogen species (RNS) through reduction-oxidation processes .
Common Reagents and Conditions: The compound reacts with reducing agents that convert it to radical cations, which are responsible for its herbicidal activity. Common reagents include various reducing agents and catalysts that facilitate the redox reactions .
Major Products Formed: The primary products formed from the reactions of this compound are radical cations, which play a crucial role in its mechanism of action as a herbicide .
科学的研究の応用
Diquat dichloride has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of redox reactions and radical chemistry.
Biology: Employed in research on oxidative stress and its effects on cellular structures.
Medicine: Investigated for its potential role in inducing oxidative stress in cancer cells, leading to apoptosis.
Industry: Utilized in agricultural settings for weed control and crop desiccation
作用機序
The mechanism of action of diquat dichloride involves the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through redox reactions. These reactive species cause oxidative stress, leading to cellular damage and death in plants. The compound targets cellular membranes and disrupts the photosynthesis process, resulting in rapid desiccation and death of the target plant .
類似化合物との比較
Paraquat: Another bipyridyl herbicide with a similar mechanism of action but higher toxicity to humans.
Cyperquat, Diethamquat, Difenzoquat, Morfamquat: Other bipyridyl herbicides with varying degrees of usage and effectiveness
Uniqueness: Diquat dichloride is unique in its rapid action and effectiveness in a wide range of environmental conditions. Unlike paraquat, it is less toxic to humans, making it a preferred choice in certain agricultural applications .
特性
CAS番号 |
4032-26-2 |
|---|---|
分子式 |
C12H12Cl2N2 |
分子量 |
255.14 g/mol |
IUPAC名 |
7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;dichloride |
InChI |
InChI=1S/C12H12N2.2ClH/c1-3-7-13-9-10-14-8-4-2-6-12(14)11(13)5-1;;/h1-8H,9-10H2;2*1H/q+2;;/p-2 |
InChIキー |
SKYNPRKUXHXZFJ-UHFFFAOYSA-L |
正規SMILES |
C1C[N+]2=CC=CC=C2C3=CC=CC=[N+]31.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2S,3S,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13816911.png)
